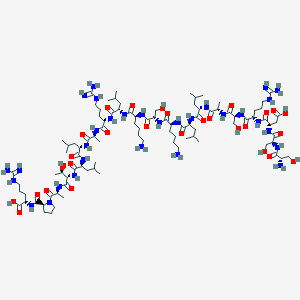![molecular formula C21H26O5 B025530 [(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate CAS No. 102396-22-5](/img/structure/B25530.png)
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macfarlandin B is a diterpenoid compound isolated from the marine sponge Chelonaplysilla sp. It belongs to a family of natural products known for their diverse biological activities, including antimicrobial and antitubercular properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Macfarlandin B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core diterpenoid structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include barium chloride and sulfuric acid .
Industrial Production Methods
Industrial production of Macfarlandin B is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as chromatography and crystallization are employed to isolate and purify Macfarlandin B from crude extracts.
Analyse Chemischer Reaktionen
Types of Reactions
Macfarlandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Macfarlandin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various derivatives of Macfarlandin B, which are studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Macfarlandin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Explored for its use in creating bioactive compounds for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Macfarlandin B involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that Macfarlandin B disrupts cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Macfarlandin B is part of a family of diterpenoids that includes compounds like Macfarlandin D, E, F, G, and H . These compounds share similar core structures but differ in their functional groups and biological activities. Macfarlandin B is unique due to its potent antimicrobial properties and specific activity against Mycobacterium tuberculosis, making it a promising candidate for drug development .
List of Similar Compounds
- Macfarlandin D
- Macfarlandin E
- Macfarlandin F
- Macfarlandin G
- Macfarlandin H
Conclusion
Macfarlandin B is a fascinating compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development. As studies continue, Macfarlandin B may pave the way for new therapeutic agents and innovative applications in medicine and industry.
Eigenschaften
CAS-Nummer |
102396-22-5 |
|---|---|
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1 |
InChI-Schlüssel |
OMNZZWDXPDXHHJ-CTNGQTDRSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Isomerische SMILES |
CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
Kanonische SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)




